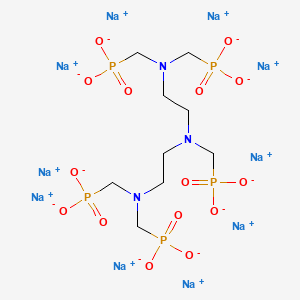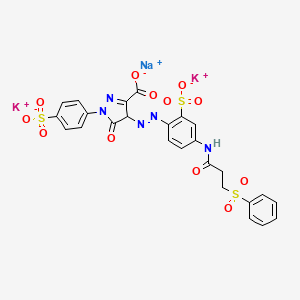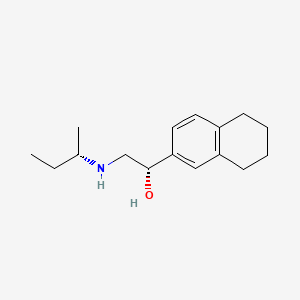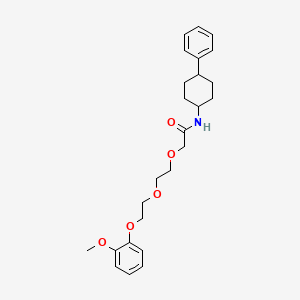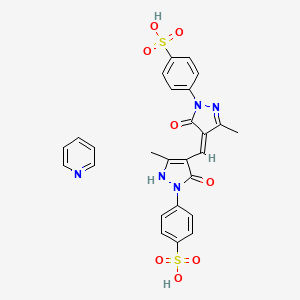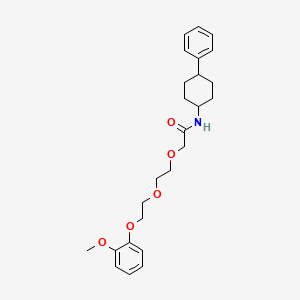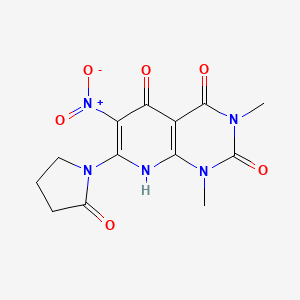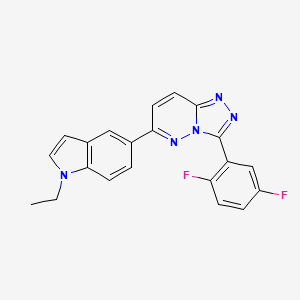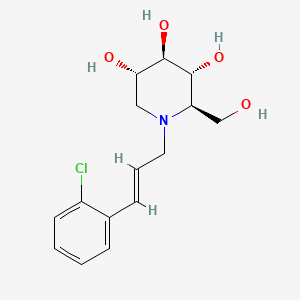
(3-(2-ClPh)2-propenyl)DNJ
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin, commonly referred to as (3-(2-ClPh)2-propenyl)DNJ, is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group attached to a propenyl chain, which is further connected to a deoxynojirimycin moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin typically involves multiple steps, starting with the preparation of the chlorophenyl and propenyl intermediates. One common method involves the use of a Grignard reaction, where phenylmagnesium bromide reacts with acetone to form the propenyl intermediate . This intermediate is then subjected to further reactions to introduce the chlorophenyl group and subsequently attach the deoxynojirimycin moiety.
Industrial Production Methods: Industrial production of (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin often employs catalytic systems to enhance the efficiency and yield of the synthesis. For instance, vanadium-catalyzed pinacol coupling reactions in aqueous media have been explored to achieve reductive carbon-carbon bond formation, which is a crucial step in the synthesis of this compound . The use of metallic salts and co-reductants, such as aluminum, further optimizes the reaction conditions to produce the desired product in high yields.
化学反应分析
Types of Reactions: (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the chlorophenyl group makes it susceptible to nucleophilic substitution reactions, while the propenyl chain can participate in addition reactions.
Common Reagents and Conditions: Common reagents used in the reactions of (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve the use of solvents like ethanol or benzene to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines.
科学研究应用
(3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of glycosidases . In medicine, its potential as an anti-diabetic and anti-inflammatory agent has been explored due to its structural similarity to other bioactive compounds . Additionally, in the industrial sector, it is used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin involves its interaction with specific molecular targets, such as enzymes. It is known to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate hydrolysis . By binding to the active site of the enzyme, the compound prevents the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels. This mechanism is particularly relevant in the context of diabetes management.
相似化合物的比较
Similar Compounds: Similar compounds to (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin include other deoxynojirimycin derivatives and chlorophenyl-containing compounds. Examples include 1-deoxynojirimycin (DNJ) and 2-chlorophenol .
Uniqueness: What sets (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin apart from other similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the chlorophenyl and deoxynojirimycin moieties allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
属性
CAS 编号 |
73243-81-9 |
|---|---|
分子式 |
C15H20ClNO4 |
分子量 |
313.77 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S)-1-[(E)-3-(2-chlorophenyl)prop-2-enyl]-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C15H20ClNO4/c16-11-6-2-1-4-10(11)5-3-7-17-8-13(19)15(21)14(20)12(17)9-18/h1-6,12-15,18-21H,7-9H2/b5-3+/t12-,13+,14-,15-/m1/s1 |
InChI 键 |
CSXJNIFSZKLNQD-ARSSLNMHSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1C/C=C/C2=CC=CC=C2Cl)CO)O)O)O |
规范 SMILES |
C1C(C(C(C(N1CC=CC2=CC=CC=C2Cl)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


